MRL-494 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRL-494 (hydrochloride) is an antibacterial agent known for its ability to inhibit the β-barrel assembly machine A (BamA), which is crucial for the biogenesis of outer membrane proteins in Gram-negative bacteria . This compound exhibits strong antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a promising candidate in the fight against antibiotic-resistant pathogens .
Preparation Methods
The synthesis of MRL-494 (hydrochloride) involves a series of chemical reactions that result in the formation of the final compound. The synthetic route developed for MRL-494 (hydrochloride) scales well and has been reported to exhibit potent synergistic activity with rifampicin against Gram-negative bacteria . The compound was initially discovered as an unintended byproduct during the synthesis of an unrelated compound . The detailed synthetic route and reaction conditions are outlined in the literature .
Chemical Reactions Analysis
MRL-494 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in MRL-494 (hydrochloride).
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MRL-494 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
MRL-494 (hydrochloride) exerts its effects by inhibiting the β-barrel assembly machine A (BamA), which is essential for the biogenesis of outer membrane proteins in Gram-negative bacteria . By targeting BamA, MRL-494 (hydrochloride) disrupts the normal folding and insertion of outer membrane proteins, leading to compromised membrane integrity and bacterial cell death . The compound also stabilizes BamA and prevents its thermal aggregation, indicating direct or proximal binding to the protein .
Comparison with Similar Compounds
MRL-494 (hydrochloride) is unique in its ability to inhibit the β-barrel assembly machine A (BamA) and overcome the outer membrane permeability barrier. Similar compounds include:
MRL-494 (hydrochloride) stands out due to its dual mechanism of action and its ability to inhibit both Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C26H36ClFN16O2 |
---|---|
Molecular Weight |
659.1 g/mol |
IUPAC Name |
3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide;hydrochloride |
InChI |
InChI=1S/C26H35FN16O2.ClH/c27-15-5-3-14(4-6-15)21-40-42-43(41-21)12-20(45)32-16-7-9-17(10-8-16)33-24-37-25(39-26(38-24)36-23(30)31)34-18(13-1-2-13)11-19(44)35-22(28)29;/h3-6,13,16-18H,1-2,7-12H2,(H,32,45)(H4,28,29,35,44)(H6,30,31,33,34,36,37,38,39);1H |
InChI Key |
OUQBLPVSJWIYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)N=C(N)N)NC2=NC(=NC(=N2)NC3CCC(CC3)NC(=O)CN4N=C(N=N4)C5=CC=C(C=C5)F)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.